3-[Imino(phenyl)methyl]phenol
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Overview
Description
3-[Imino(phenyl)methyl]phenol is an organic compound characterized by the presence of an imine group (C=N) attached to a phenyl ring and a hydroxyl group (OH) attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Imino(phenyl)methyl]phenol typically involves the condensation reaction between an aromatic aldehyde and an aromatic amine. One common method is the reaction of benzaldehyde with 3-aminophenol under acidic or basic conditions to form the imine linkage. The reaction can be carried out in solvents like ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-[Imino(phenyl)methyl]phenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-[Imino(phenyl)methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[Imino(phenyl)methyl]phenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 2-[Imino(phenyl)methyl]phenol
- 4-[Imino(phenyl)methyl]phenol
- 2-[Imino(phenyl)methyl]-6-methoxyphenol
Comparison: 3-[Imino(phenyl)methyl]phenol is unique due to its specific substitution pattern, which influences its reactivity and interaction with molecular targets. Compared to its analogs, it may exhibit different electronic properties and biological activities, making it a valuable compound for diverse applications .
Properties
CAS No. |
646068-59-9 |
---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-(benzenecarboximidoyl)phenol |
InChI |
InChI=1S/C13H11NO/c14-13(10-5-2-1-3-6-10)11-7-4-8-12(15)9-11/h1-9,14-15H |
InChI Key |
MTBSWWFUPDLQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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